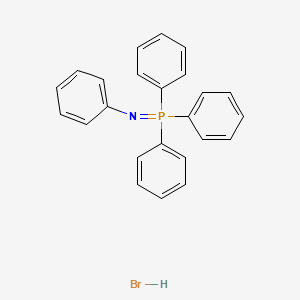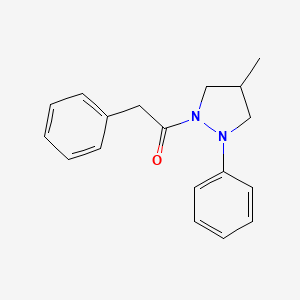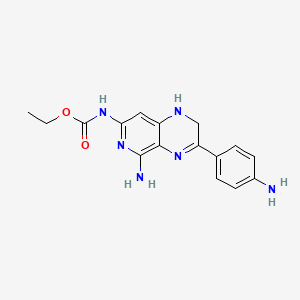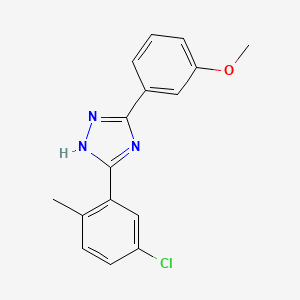
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Applications De Recherche Scientifique
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of skin disorders and as a photosensitizing agent in photodynamic therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its photosensitizing properties may involve the generation of reactive oxygen species upon exposure to light, leading to cellular damage and apoptosis in targeted cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-methoxy-: Known for its use in phototherapy and as a photosensitizing agent.
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(2,3-epoxy-3-methylbutoxy)-: Studied for its potential biological activities and chemical properties.
7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dimethoxy-: Used in various chemical and biological research applications.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-ethoxy- is unique due to its specific ethoxy functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other similar furocoumarins.
Propriétés
Numéro CAS |
83934-65-0 |
|---|---|
Formule moléculaire |
C13H10O4 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
9-ethoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C13H10O4/c1-2-15-13-11-9(5-6-16-11)7-8-3-4-10(14)17-12(8)13/h3-7H,2H2,1H3 |
Clé InChI |
FDNAQBKTQHGTPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)





![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane](/img/structure/B14409138.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

![N'-{4-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14409149.png)



